Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy-
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Overview
Description
Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex organic compound with a unique structure that includes a benzamide core, a piperazine ring, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzamide intermediate.
Addition of Methoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. For example, the use of triethylamine as an acid-binding agent can help avoid protonation of raw materials, facilitating the acylation reaction .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Functionalized piperazine derivatives.
Scientific Research Applications
Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- is unique due to the presence of the piperazine ring and multiple methoxy groups, which confer distinct chemical and biological properties. These structural features differentiate it from other benzamide derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
89767-67-9 |
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Molecular Formula |
C28H31N3O5 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C28H31N3O5/c1-19-5-11-23(12-6-19)30-13-15-31(16-14-30)28(33)20-7-9-22(10-8-20)29-27(32)21-17-24(34-2)26(36-4)25(18-21)35-3/h5-12,17-18H,13-16H2,1-4H3,(H,29,32) |
InChI Key |
PBGRMIXRXVGANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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